molecular formula C6H7ClF2O2S B1610440 3-(Chlorodifluoromethylthio)pentane-2,4-dione CAS No. 42092-81-9

3-(Chlorodifluoromethylthio)pentane-2,4-dione

Cat. No. B1610440
CAS RN: 42092-81-9
M. Wt: 216.63 g/mol
InChI Key: LVRPCCNXPLRVFI-UHFFFAOYSA-N
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Description

3-(Chlorodifluoromethylthio)pentane-2,4-dione, also known as CPD, is a chemical compound that has been widely studied for its potential use in scientific research. CPD is a synthetic compound that was first synthesized in the 1960s and has since been used in a variety of applications, including as a pesticide and as a building block for other chemicals. In

Scientific Research Applications

Copper Corrosion Inhibition

Ketene dithioacetal derivatives, including compounds with similar structural features to 3-(Chlorodifluoromethylthio)pentane-2,4-dione, have been synthesized and studied for their ability to inhibit copper corrosion in acidic solutions. These compounds decrease corrosion rates, acting as cathodic inhibitors by forming a protective film on the copper surface, thereby preventing further corrosion by aggressive agents (Fiala et al., 2007).

Structural and Vibrational Analysis

Research has also focused on the structural and tautomeric characteristics of similar β-diketones, utilizing spectroscopic methods and quantum-chemical calculations to study their molecular structures. These studies reveal insights into the hydrogen bond strength and vibrational properties of these compounds, which are crucial for understanding their chemical reactivity and potential applications in designing new materials and chemical reactions (Zahedi-Tabrizi et al., 2015).

Metal–Organic Frameworks (MOFs)

Compounds containing the β-diketone functional group have been explored for their utility in synthesizing mixed metal–organic frameworks (MMOFs). These frameworks are of interest for their potential applications in catalysis, gas storage, and separation technologies. The synthesis involves coordination between the β-diketone site and trivalent cations, leading to structures with semiporous characteristics and applications in material science (Gildenast et al., 2020).

Thia-Michael Addition Reactions

Studies on β-diketones have also highlighted their role in facilitating Thia-Michael addition reactions, serving as non-thiolic and odorless thiol equivalents. This application is crucial in synthetic organic chemistry, where these reactions are employed to construct sulfur-containing compounds, which are valuable in pharmaceuticals and agrochemicals (Chai et al., 2007).

properties

IUPAC Name

3-[chloro(difluoro)methyl]sulfanylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2O2S/c1-3(10)5(4(2)11)12-6(7,8)9/h5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRPCCNXPLRVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505282
Record name 3-{[Chloro(difluoro)methyl]sulfanyl}pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chlorodifluoromethylthio)pentane-2,4-dione

CAS RN

42092-81-9
Record name 3-{[Chloro(difluoro)methyl]sulfanyl}pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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